3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid
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Overview
Description
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid is a fascinating chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazine ring, a carboxyethyl group, and a propanoic acid moiety, contributing to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid typically involves multi-step organic reactions starting from simple precursors. One common method involves:
Formation of the Pyrazine Ring: : Starting with a substituted amine and α-diketone, the pyrazine ring is constructed via a condensation reaction under acidic or basic conditions.
Introduction of the Carboxyethyl Group: : The carboxyethyl group can be introduced through alkylation reactions, using appropriate alkyl halides in the presence of a strong base.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
On an industrial scale, the synthesis of this compound is optimized for yield and purity. This typically involves:
Catalysis: : Using catalysts to increase reaction rates and selectivity.
Controlled Environment: : Maintaining specific temperature and pressure conditions to favor desired reaction pathways.
Purification Techniques: : Employing techniques such as crystallization, distillation, and chromatography to ensure the final product's high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid undergoes various chemical reactions:
Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and ketones.
Reduction: : Reduction reactions using agents like lithium aluminium hydride can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or basic conditions.
Reduction: : Lithium aluminium hydride, anhydrous solvents.
Substitution: : Various nucleophiles or electrophiles, often under controlled pH and temperature conditions.
Major Products Formed
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohols, amines.
Substitution: : Substituted pyrazine derivatives.
Scientific Research Applications
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid finds applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in organic synthesis, helping to construct more complex molecules.
Biology: : Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: : Explored for therapeutic potentials, such as anti-inflammatory or antimicrobial activities.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets in biological systems. Its mechanism of action can involve:
Binding to Enzymes: : Modulating enzyme activity by acting as an inhibitor or activator.
Interaction with Receptors: : Influencing signal transduction pathways by binding to cellular receptors.
Pathway Modulation: : Affecting metabolic and signaling pathways by altering the concentration of key intermediates.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
3-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid: : Lacking one carboxyethyl group.
2,3,6-trisubstituted pyrazines: : Variations in substituent types and positions lead to different properties and applications.
Carboxyethylpyrazines: : Similar backbone structures but differing in additional functional groups.
These comparisons highlight how subtle changes in molecular structure can significantly impact a compound's chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-8(2)13-10(4-6-12(18)19)14-7-9(15-13)3-5-11(16)17/h7-8H,3-6H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
BUCXVAWLHJOIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CN=C1CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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